N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride

Description

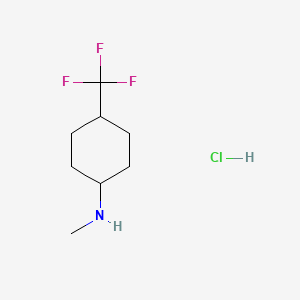

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position and a methylamine group at the 1-position.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N.ClH/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h6-7,12H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEWYOQULJROCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807916-58-0 | |

| Record name | N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the amine compound to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and

Biological Activity

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

- Molecular Formula : C₈H₁₄ClF₃N

- Molecular Weight : 201.66 g/mol

- CAS Number : 1260768-75-9

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The presence of the trifluoromethyl group is believed to influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. This interaction can modulate various biological pathways, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, with some studies indicating significant activity against specific cancer cell lines.

- Enzyme Inhibition : It may modulate enzyme activity, contributing to its overall bioactivity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Significant reduction in cell viability | |

| Enzyme Inhibition | Modulation of enzyme activity |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds to highlight its unique properties.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropan-1-amine | Three-membered ring | Lower potency than cyclohexane analogs |

| 1-(Trifluoromethyl)cyclopentan-1-amine | Five-membered ring | Moderate activity |

| This compound | Six-membered ring | Notable anticancer and antimicrobial effects |

This comparison highlights that the six-membered cyclohexane structure contributes unique steric and electronic properties that enhance biological activity compared to its cyclopropane and cyclopentane counterparts.

Case Studies

Several studies have demonstrated the effectiveness of this compound in various biological contexts:

- Anticancer Studies : In vitro studies have shown that this compound can significantly reduce cell viability in several cancer cell lines, suggesting potential as a therapeutic agent against cancer.

- Antimicrobial Research : Investigations into the antimicrobial properties have indicated inhibition of bacterial growth, warranting further exploration into its use as an antibiotic.

Scientific Research Applications

Pharmacological Applications

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is part of a broader class of compounds that exhibit diverse biological activities. Its structure allows for modulation of various biological targets, making it valuable in the development of therapeutics for several conditions.

Central Nervous System Disorders

Research indicates that compounds with similar structures have been investigated for their efficacy in treating central nervous system disorders. Cycloalkylamines, including derivatives like N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine, have been shown to act as monoamine reuptake inhibitors, which are crucial in managing conditions such as depression and anxiety disorders .

Table 1: Summary of CNS Applications

| Compound | Target Condition | Mechanism of Action |

|---|---|---|

| This compound | Depression | Monoamine reuptake inhibition |

| Similar Cycloalkylamines | Anxiety Disorders | Serotonin and norepinephrine modulation |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In particular, analogs of N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine have shown activity against Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. Structure-activity relationship studies have indicated that modifications at specific positions can enhance antibacterial efficacy while improving physicochemical properties .

Table 2: Antimicrobial Activity Data

| Analog | Minimum Inhibitory Concentration (MIC) | Target |

|---|---|---|

| 4PP-1 | 6.3 µM | M. tuberculosis |

| 4PP-2 | 2.0 µM | M. tuberculosis |

| 4PP-3 | 6.8 µM | M. tuberculosis |

Synthetic Strategies

The synthesis of this compound involves several strategic approaches aimed at optimizing yield and purity. Common methods include:

Functional Group Manipulation

Functional group modifications are essential for enhancing biological activity and solubility. The introduction of trifluoromethyl groups has been shown to significantly alter the pharmacokinetic properties of the resulting compounds.

Scaffold Hopping

Scaffold hopping techniques involve altering the core structure to explore new chemical spaces while retaining desired biological activities. This approach has led to the discovery of novel derivatives with improved efficacy against targeted diseases .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound and its analogs:

Case Study: Antileishmanial Activity

A recent study highlighted the antileishmanial activity of cycloalkyl derivatives, including those similar to this compound. These compounds demonstrated significant potency against Leishmania species, showcasing their potential as therapeutic agents in tropical medicine .

Case Study: Drug Development Insights

Research focusing on the development of drugs containing dimethylamine pharmacophores has underscored the importance of this compound class in drug discovery. The pharmacological profiles indicate potential applications in treating infectious diseases and cancers, emphasizing the versatility of compounds like this compound .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Alkyl Groups : The -CF₃ group in the target compound increases electronegativity and lipophilicity compared to the isopropyl (-C(CH₃)₂) group in its analog (3D-DXC60348) . This may improve membrane permeability and resistance to oxidative metabolism.

Aromatic vs. Aliphatic Substituents : Compounds like 1-(3-methoxyphenyl)cyclohexan-1-amine HCl and Methoxmetamine incorporate aromatic rings, which can enhance binding to neurotransmitter receptors (e.g., NMDA or serotonin receptors) . The absence of an aromatic moiety in the target compound may reduce off-target effects.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, and how do reaction conditions impact yield?

The synthesis typically involves two steps: (1) preparation of 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine and (2) methylation using agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃). Solvent choice (e.g., dichloromethane or THF) and reaction temperature critically influence yield and purity. For example, THF may enhance solubility of intermediates, while excess methylating agents can lead to side products like quaternary ammonium salts .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structural integrity and substitution patterns.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV/RI detection to assess purity (>95% is typical for research-grade material).

- X-ray diffraction (if crystalline) to resolve stereochemical ambiguities .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. In organic solvents (e.g., DMSO or ethanol), solubility depends on the counterion’s dissociation. Stability studies under varying pH (4–9) and temperature (4–25°C) are recommended to identify optimal storage conditions .

Q. What preliminary biological screening assays are appropriate for this compound?

Begin with:

- Radioligand binding assays to evaluate affinity for targets like NMDA receptors, given structural analogs’ CNS activity .

- Enzyme inhibition studies (e.g., cytochrome P450 isoforms) to assess metabolic interactions.

- Cytotoxicity profiling (e.g., MTT assay) in cell lines to rule out nonspecific effects .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring affect biological activity, and how can enantiomeric purity be controlled during synthesis?

The bicyclo[2.2.2]octane scaffold imposes rigid stereochemical constraints. Enantiomers may exhibit divergent binding kinetics to chiral biological targets (e.g., GPCRs). Use chiral auxiliaries or catalysts during methylation to control stereochemistry. Analyze enantiomeric excess via chiral HPLC or vibrational circular dichroism (VCD) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer ionic strength, cell type). Conduct:

- Dose-response curves under standardized protocols.

- Meta-analyses of published data to identify confounding variables (e.g., impurity profiles).

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like NMDA receptors. Predict logP and blood-brain barrier permeability via QSAR models . Validate predictions with in vitro Caco-2 permeability assays and in vivo PK studies in rodents .

Q. What are the best practices for evaluating metabolic stability and potential toxic metabolites?

- Liver microsome assays (human/rodent) to identify phase I/II metabolites.

- LC-MS/MS to detect reactive intermediates (e.g., epoxides or quinones).

- Genotoxicity screening (Ames test) to assess mutagenic potential .

Q. How does the trifluoromethyl group influence ligand-receptor binding kinetics compared to non-fluorinated analogs?

The -CF₃ group enhances metabolic stability and lipophilicity, increasing membrane permeability. Surface plasmon resonance (SPR) can quantify binding affinity (KD) and residence time. Compare with analogs lacking -CF₃ to isolate its contribution .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Combine:

- Knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target dependency.

- Activity-based protein profiling (ABPP) to identify off-target interactions.

- In vivo efficacy studies in disease models (e.g., neuropathic pain) with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Methodological Notes for Data Interpretation

- Handling NMR splitting patterns : The bicyclo[2.2.2]octane ring generates distinct coupling constants (J values) for axial vs. equatorial protons. Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

- Quantifying trifluoromethyl effects : Compare logD and polar surface area (PSA) with non-fluorinated analogs to correlate physicochemical properties with bioactivity .

- Troubleshooting low synthetic yields : Optimize methylating agent stoichiometry (1.2–1.5 equivalents) and monitor reaction progress via TLC or inline IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.